molecular formula C9H16N2O2 B1603846 tert-butyl N-(2-cyanoethyl)-N-methylcarbamate CAS No. 128304-84-7

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate

Cat. No. B1603846
CAS RN: 128304-84-7
M. Wt: 184.24 g/mol
InChI Key: KCQYOLSGKPTZIS-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 . It is also known by other names such as tert-butyl 2-cyanoethyl carbamate, n-boc-2-cyano-ethylamine, and 2-cyano-ethyl-carbamic acid tert-butyl ester .


Molecular Structure Analysis

Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate is a powder with a melting point of 44-45°C . It has a molecular weight of 170.21 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Metabolism and Degradation

  • Metabolic Pathways : Research has shown that compounds similar to tert-butyl N-(2-cyanoethyl)-N-methylcarbamate undergo metabolic transformations in both insects and mammals. These transformations include hydroxylation of the tert-butyl and N-methyl groups, leading to various metabolites. For example, the metabolism of m-tert-butylphenyl N-methylcarbamate was studied in mice and insects, revealing species-specific variations in the yields of oxidation products, suggesting that different enzymes are involved in N-demethylation and oxidation of the tert-butyl groups (Douch & Smith, 1971).

  • Degradation Processes : The degradation of methyl tert-butyl ether (MTBE), a compound related to tert-butyl N-(2-cyanoethyl)-N-methylcarbamate, through advanced oxidation processes and conventional ozonation has been studied. This research is crucial for understanding the environmental impact and removal techniques for such compounds. For instance, the oxidation of MTBE by conventional ozonation and the advanced oxidation process (AOP) ozone/hydrogen peroxide was investigated, showing that certain degradation products form during these processes (Acero et al., 2001).

Applications in Organic Synthesis and Environmental Remediation

  • Organic Synthesis : Compounds like tert-butyl N-(2-cyanoethyl)-N-methylcarbamate serve as intermediates in the synthesis of various organic molecules. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing the utility of such compounds in complex organic synthesis pathways (Ober et al., 2004).

  • Environmental Remediation : The study of MTBE's uptake, metabolism, and toxicity in weeping willows indicates that plants can remove MTBE from the environment through phytoremediation, highlighting a potential application of similar compounds in environmental cleanup efforts. This study showed that weeping willows could effectively remove MTBE from hydroponic solutions, with phytovolatilization being a significant removal process (Yu & Gu, 2006).

Safety and Hazards

This compound is harmful if swallowed, inhaled, or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid all sources of ignition when handling this compound .

properties

IUPAC Name

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYOLSGKPTZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603042
Record name tert-Butyl (2-cyanoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate

CAS RN

128304-84-7
Record name tert-Butyl (2-cyanoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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